molecular formula C14H18N4O B2732536 1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-15-3

1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2732536
CAS RN: 1105241-15-3
M. Wt: 258.325
InChI Key: KQPSUVLRFCOMHZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting and boiling points, solubility in various solvents, and its spectral data (IR, NMR, MS, etc.) .

Scientific Research Applications

Chemical Properties and Synthesis

  • Triazole Derivatives Synthesis

    New triazole derivatives, including "1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide," have been synthesized. These compounds exhibit valuable pharmacological properties, with specific ones showing anti-convulsive activity. This suggests their potential utility in treating epilepsy and related conditions Shelton, R. (1981).

  • Antimicrobial Applications

    A study introduced novel 1H-1,2,3-triazole-4-carboxamides, evaluated for their antimicrobial activities against various pathogens. Some derivatives demonstrated moderate to potent activities, highlighting the chemical's potential as a basis for developing new antimicrobial agents Pokhodylo, N., et al. (2021).

  • Heterocyclic Chemistry Innovations

    Research on the synthesis of aminoquinolones from triazoles via carboxamidoketenimine and amidinoketene intermediates showcases the compound's utility in creating heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science Rao, V., & Wentrup, C. (1998).

  • Metal-Organic Frameworks (MOFs)

    Isomeric Zn(II)-based MOFs constructed using a bifunctional triazolate–carboxylate linker have shown distinct gas sorption behaviors. This indicates potential applications in gas storage, separation, and catalysis Chen, D.-M., et al. (2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued based on its properties, and how it could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-7-15-14(19)13-9-18(17-16-13)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPSUVLRFCOMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

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